molecular formula C28H24BrN3O2S2 B2716474 5-(Diphenylamino)-3-phenyl-2-(tosylmethyl)-1,2,4-thiadiazol-2-ium bromide CAS No. 212254-04-1

5-(Diphenylamino)-3-phenyl-2-(tosylmethyl)-1,2,4-thiadiazol-2-ium bromide

Cat. No.: B2716474
CAS No.: 212254-04-1
M. Wt: 578.54
InChI Key: GBFBVQMZKPPZHO-UHFFFAOYSA-M
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Description

The compound is a complex organic molecule that likely contains a thiadiazolium ring, which is a type of heterocyclic compound. The molecule also contains diphenylamino and tosylmethyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions similar to the Van Leusen Reaction . This reaction allows the conversion of a ketone into a nitrile using tosylmethyl isocyanide (TosMIC) as a synthon .


Chemical Reactions Analysis

The compound likely undergoes reactions similar to other thiadiazolium compounds. For example, the Van Leusen Reaction involves the conversion of a ketone into a nitrile using tosylmethyl isocyanide (TosMIC) as a synthon .

Scientific Research Applications

Chemotherapy Agents

A study on derivatives of 1,3,4-thiadiazolium chloride, closely related to the specified compound, has shown promising results as chemotherapy agents against cell lines infected with the human T-cell lymphotropic virus type-1 (HTLV-1), which causes adult T-cell leukemia/lymphoma (ATLL). The cytotoxicity was evaluated using MTT assays, indicating potential for these compounds in chemotherapy applications (Danilo Sousa-Pereira et al., 2020).

Photophysical and Electronic Properties

Research into diphenylamino)phenylethenyl group-containing chromophores, which are structurally similar to the specified compound, has highlighted their utility in designing materials with useful electronic properties. Such compounds have been synthesized and characterized, demonstrating their potential in applications requiring specific electronic or photophysical characteristics (T. Chmovzh & O. Rakitin, 2022).

Electroluminescence Applications

Star-shaped molecules with a triphenylamine core and diphenylthienylamine peripheral groups, which share a similar structural motif with the compound , have been developed for electroluminescence applications. These compounds have shown promise as hole transport materials in electroluminescent devices, emitting characteristic colors based on their specific configurations (I. Wu et al., 2001).

Synthesis and Structural Analysis

Several studies have focused on synthesizing and characterizing compounds within the thiadiazole family for various applications. For example, research into the synthesis and crystal structures of new 2-(diphenylamino)-4,5-disubstituted thiazole derivatives has provided insights into their potential uses in materials science and medicinal chemistry (R. Heydari et al., 2016).

Fluorescent Monocyclic Heterocycles

The synthesis and characterization of 5-N-arylaminothiazoles, which exhibit highly twisted structures from planar conformations, demonstrate the potential of such compounds for use in fluorescent materials. These compounds exhibit a range of fluorescent emissions, from blue to orange, depending on their structure and the solvent's polarity (K. Yamaguchi et al., 2015).

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylmethyl]-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N3O2S2.BrH/c1-22-17-19-26(20-18-22)35(32,33)21-30-27(23-11-5-2-6-12-23)29-28(34-30)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFBVQMZKPPZHO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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